Cas no 2680718-69-6 (2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid)

2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28292409
- 2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
- 2680718-69-6
- 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid
-
- インチ: 1S/C9H7F3N2O5S/c10-9(11,12)8(17)14-4-1-2-5(7(15)16)6(3-4)20(13,18)19/h1-3H,(H,14,17)(H,15,16)(H2,13,18,19)
- InChIKey: LUEYZUHIBXMUGJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=CC=1C(=O)O)NC(C(F)(F)F)=O)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 312.00277699g/mol
- どういたいしつりょう: 312.00277699g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 499
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 135Ų
2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28292409-0.05g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 0.05g |
$732.0 | 2025-03-19 | |
Enamine | EN300-28292409-0.5g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 0.5g |
$836.0 | 2025-03-19 | |
Enamine | EN300-28292409-1.0g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 1.0g |
$871.0 | 2025-03-19 | |
Enamine | EN300-28292409-2.5g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-19 | |
Enamine | EN300-28292409-0.25g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 0.25g |
$801.0 | 2025-03-19 | |
Enamine | EN300-28292409-5.0g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-19 | |
Enamine | EN300-28292409-10g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 10g |
$3746.0 | 2023-09-08 | ||
Enamine | EN300-28292409-5g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 5g |
$2525.0 | 2023-09-08 | ||
Enamine | EN300-28292409-1g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 1g |
$871.0 | 2023-09-08 | ||
Enamine | EN300-28292409-0.1g |
2-sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid |
2680718-69-6 | 95.0% | 0.1g |
$767.0 | 2025-03-19 |
2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid 関連文献
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
2. Book reviews
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
9. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acidに関する追加情報
Introduction to 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680718-69-6)
2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2680718-69-6, represents a sophisticated derivative of benzoic acid, featuring both sulfamoyl and trifluoroacetamido functional groups. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of interest for various applications in drug discovery and therapeutic development.
The molecular structure of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid consists of a benzoic acid core substituted at the 2-position with a sulfamoyl group (-SO₂NH₂) and at the 4-position with a 2,2,2-trifluoroacetamido group (-CF₃CONH₂). The presence of these functional groups imparts distinct physicochemical characteristics, such as enhanced solubility in polar solvents and potential interactions with biological targets. Such properties are crucial for evaluating its suitability as an intermediate in synthetic chemistry or as a lead compound in pharmacological investigations.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of fluorine atoms into the molecular framework, as seen in the trifluoroacetamido group of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid, further modulates its pharmacokinetic and pharmacodynamic profiles. Fluorine substitution is frequently employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall drug efficacy.
One of the most compelling aspects of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid is its potential role as a precursor in the synthesis of more complex pharmaceutical agents. Researchers have explored its utility in generating derivatives with tailored biological activities by further modifying its structure. For instance, the sulfamoyl group can be readily functionalized to introduce additional pharmacophores, while the trifluoroacetamido moiety provides a stable handle for conjugation reactions. These attributes make it a valuable building block in the quest for next-generation therapeutics.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid. These methods allow researchers to predict and validate the biological activity of such compounds before proceeding to costly and time-consuming experimental validations. The integration of machine learning algorithms has further enhanced the efficiency of this process by enabling more accurate predictions of molecular interactions. As a result, compounds like 2680718-69-6 are being rapidly screened for their potential applications in treating various diseases.
The therapeutic potential of 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid has been explored in several preclinical studies. One notable area of interest is its antimicrobial properties. Sulfonamide derivatives have long been recognized for their ability to inhibit bacterial growth by targeting essential metabolic pathways. The fluorinated version of this compound may exhibit enhanced activity against resistant strains due to modifications in its binding affinity to bacterial enzymes. This makes it a promising candidate for developing new antibiotics or antibiotic adjuvants.
Moreover, research suggests that 2680718-69-6 may have applications beyond antimicrobial therapy. Studies indicate that sulfonamide-based compounds can modulate inflammatory responses by interacting with specific enzymes and receptors involved in immune signaling pathways. The presence of the trifluoroacetamido group may enhance these interactions by improving receptor binding stability. Such findings open up possibilities for developing novel anti-inflammatory agents that could be used to treat conditions like rheumatoid arthritis or inflammatory bowel disease.
In addition to its antimicrobial and anti-inflammatory potential, 2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid has also been investigated for its anticancer properties. Certain sulfonamide derivatives have demonstrated ability to inhibit tumor growth by interfering with key cellular processes such as proliferation and apoptosis. The structural features of 2680718-69-6, particularly the sulfamoyl and trifluoroacetamido groups, may confer selective toxicity towards cancer cells while minimizing side effects on healthy tissues. Ongoing studies are aimed at identifying optimal conditions for its use in cancer therapy protocols.
The synthesis of 2680718-69-6 presents an interesting challenge from a chemical perspective due to the complexity of its functional groups. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds efficiently and with high yields。 Techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled researchers to construct intricate molecular frameworks with precision。 These advancements not only streamline the synthesis process but also allow for greater flexibility in modifying the structure for desired biological outcomes。
The future prospects for CAS No 2680718-69-6 are promising as ongoing research continues to uncover new applications and optimize its synthesis. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications。 With continued investment in drug discovery technologies, compounds like this one will play an increasingly important role in addressing unmet medical needs worldwide。
2680718-69-6 (2-Sulfamoyl-4-(2,2,2-trifluoroacetamido)benzoic acid) 関連製品
- 478246-69-4(9-methyl-5H-thiochromeno[4,3-d]pyrimidine-2-thiol)
- 2169633-74-1(2-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)
- 2138575-87-6(2-{8-Oxospiro[4.5]decan-6-yl}propanedioic acid)
- 10168-01-1(4-Bromo-3-isopropylpyridine)
- 2034386-13-3(4-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide)
- 1797963-33-7(3-[(5-benzoylthiophen-2-yl)methyl]-1-(2,3-dimethoxyphenyl)urea)
- 2413898-42-5(tert-butyl N-{4-(2-hydroxybenzamido)phenylmethyl}carbamate)
- 1126635-15-1(4-(5-Formylthiophen-2-yl)benzamide)
- 1384702-33-3(2-(azepan-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride)
- 1373368-72-9(1-(4-ethenylphenyl)pyrrolidine)




